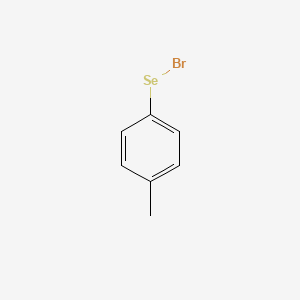

4-Methylbenzene-1-selenenyl bromide

Description

Propriétés

Numéro CAS |

60805-88-1 |

|---|---|

Formule moléculaire |

C7H7BrSe |

Poids moléculaire |

250.01 g/mol |

Nom IUPAC |

(4-methylphenyl) selenohypobromite |

InChI |

InChI=1S/C7H7BrSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 |

Clé InChI |

NNGCUEGNOXLYAF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)[Se]Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

- Structure : Bromine is attached to a methyl group at the 4-position of a benzaldehyde ring.

- Reactivity : Acts as an alkylating agent due to the bromomethyl group. The aldehyde moiety enables participation in condensation or oxidation reactions.

- Applications : Used in pharmaceutical intermediates for drug synthesis.

- Key Difference : Unlike 4-Methylbenzene-1-selenenyl bromide, the bromine here is aliphatic, and the aldehyde group introduces distinct reactivity pathways .

4-Methoxybenzyl Bromide (C₈H₉BrO)

- Structure : Features a benzyl bromide (-CH₂Br) group at the 4-position of a methoxy-substituted benzene ring.

- Reactivity : A potent benzylating agent, widely used in alkylation reactions. The methoxy group enhances electron density on the aromatic ring, moderating reactivity.

- Applications : Key intermediate in drug synthesis (e.g., APIs).

- Key Difference : The absence of selenium reduces electrophilicity compared to selenenyl bromide, limiting its utility in selenium-specific catalysis .

Methyl Bromide (CH₃Br)

- Structure : Simple aliphatic bromide.

- Reactivity : Highly volatile and reactive as a fumigant; undergoes nucleophilic substitution in soil or biological systems.

- Key Difference : Aliphatic vs. aromatic bromine; methyl bromide lacks the aromatic stabilization and selenium’s unique redox properties .

4-Methylphenethyl Bromide (C₉H₁₁Br)

- Structure : Bromine on an ethyl chain attached to a toluene ring.

- Reactivity : Functions as an alkylating agent with applications in polymer chemistry.

- Key Difference : The bromine is part of a flexible ethyl chain, contrasting with the rigid, ring-bound Se-Br group in the target compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₇BrSe | 233.95 (hypothetical) | -SeBr | High electrophilicity, redox-active | Organic synthesis, catalysis |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | -CH₂Br, -CHO | Alkylation, oxidation | Pharmaceutical intermediates |

| 4-Methoxybenzyl bromide | C₈H₉BrO | 201.06 | -CH₂Br, -OCH₃ | Benzylation, nucleophilic substitution | Drug synthesis, polymer chemistry |

| Methyl bromide | CH₃Br | 94.94 | -CH₂Br | Volatile fumigant | Restricted pesticide use |

| 4-Methylphenethyl bromide | C₉H₁₁Br | 199.09 | -CH₂CH₂Br | Alkylation, polymerization | Polymer and surfactant production |

Research Findings and Reactivity Insights

- Electrophilicity : The Se-Br bond in this compound is more polarized than C-Br bonds in benzyl or aliphatic bromides, making it highly reactive toward nucleophiles like thiols or amines. This property is exploited in selenium-mediated cross-coupling reactions .

- Thermal Stability : Aromatic selenenyl bromides are typically more stable than aliphatic counterparts (e.g., methyl bromide) due to resonance stabilization of the benzene ring. However, they are less stable than sulfenyl bromides (S-Br analogs) due to weaker Se-Br bonds .

- Toxicity Profile: Selenium compounds often exhibit higher toxicity than purely organic bromides. For example, methyl bromide () causes neurotoxicity, while selenium derivatives may pose risks of selenosis if mishandled .

Q & A

Q. Q1. What are the standard synthetic routes for aryl selenenyl bromides, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Aryl selenenyl bromides are typically synthesized via electrophilic substitution or selenium-halogen exchange. For example, phase-transfer catalysis (PTC) is effective for bromide incorporation, as demonstrated in methylene bromide synthesis using LiBr, DCM, and Aliquat 336 . Key parameters include:

- Catalyst selection: Bulky quaternary ammonium salts (e.g., Aliquat 336) enhance halide transfer efficiency .

- Temperature control: Maintain 85–110°C for optimal reaction kinetics while avoiding thermal decomposition.

- By-product mitigation: Use stoichiometric H₂O₂ to oxidize excess Br⁻ and suppress dibrominated by-products, as seen in benzyl bromide synthesis .

Q. Q2. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

- Storage: Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis.

- Handling: Use fume hoods with HEPA filtration, as bromides like 4-chlorobenzyl bromide require respiratory protection (e.g., NIOSH-approved masks) .

- Waste disposal: Neutralize residual bromide ions with sodium thiosulfate before aqueous waste disposal .

Q. Q3. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- GC-MS: Detect volatile impurities (e.g., dibrominated by-products) using methylene chloride as an eluant .

- NMR: Compare ¹H/¹³C shifts with reference spectra (e.g., triphenylphosphonium bromides for quaternary structure validation) .

- Halide titration: Quantify free Br⁻ via ion chromatography, noting that methodology changes (e.g., detection limits) can affect data interpretation .

Advanced Research Questions

Q. Q4. How can computational modeling predict reaction pathways for selenium-bromine bond formation?

Methodological Answer:

- DFT calculations: Model transition states using software like Gaussian to identify energetically favorable pathways (e.g., Se···Br interactions vs. radical mechanisms).

- Solvent effects: Simulate dielectric environments (e.g., DCM vs. water) to optimize solvent selection for PTC reactions .

- Validation: Cross-reference computed IR/Raman spectra with experimental data from analogous compounds like cesium bromide .

Q. Q5. What strategies resolve contradictory data in bromide quantification across studies?

Methodological Answer:

- Method standardization: Use USP reference standards (e.g., 2-phenylethyl bromide) to calibrate instruments and reduce inter-lab variability .

- Error analysis: Account for detection limit disparities (e.g., 0.10 mg/L in groundwater studies) when comparing bromide concentrations .

- Multi-method validation: Combine ion-selective electrodes, LC-MS, and gravimetry for cross-verification .

Q. Q6. How do substituent effects influence the reactivity of aryl selenenyl bromides in cross-coupling reactions?

Methodological Answer:

- Steric/electronic tuning: Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at selenium, as seen in fluoro-sulfonyl chloride coupling .

- Catalyst screening: Test Pd/phosphine complexes (e.g., Buchwald ligands) under varying temperatures .

- Kinetic studies: Use stopped-flow UV-Vis to monitor intermediate formation rates in Suzuki-Miyaura reactions .

Experimental Design Considerations

Q. Table 1. Key Reaction Parameters for Selenenyl Bromide Synthesis

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Catalyst loading | 5–10 mol% Aliquat 336 | |

| Temperature | 85–110°C | |

| Solvent polarity | ε = 8.93 (DCM) | |

| Oxidant | H₂O₂ (1.2 eq) |

Q. Table 2. Common By-Products and Mitigation Strategies

| By-Product | Mitigation Method |

|---|---|

| Dibrominated derivatives | Limit Br₂ excess via controlled H₂O₂ |

| Selenoxide impurities | Anhydrous conditions, O₂ exclusion |

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.